molecular formula C8H7ClN2 B11916510 3-Chloro-6-methylimidazo[1,2-a]pyridine

3-Chloro-6-methylimidazo[1,2-a]pyridine

Cat. No.: B11916510
M. Wt: 166.61 g/mol
InChI Key: DCGPJHYJHBAKKJ-UHFFFAOYSA-N
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Description

3-Chloro-6-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom at the 3-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with formamide in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-Chloro-6-methylimidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methylimidazo[1,2-a]pyridine
  • 2,7-Dimethylimidazo[1,2-a]pyridine
  • 3-Carboxy-6-chloro-2-methylimidazo[1,2-a]pyridine

Uniqueness

3-Chloro-6-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of the chlorine and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities to molecular targets, leading to distinct biological effects. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

3-chloro-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3

InChI Key

DCGPJHYJHBAKKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC=C2Cl)C=C1

Origin of Product

United States

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